molecular formula C8H17NO B15257751 2-(Aminomethyl)-1-cyclopropylbutan-1-ol

2-(Aminomethyl)-1-cyclopropylbutan-1-ol

Cat. No.: B15257751
M. Wt: 143.23 g/mol
InChI Key: OLAPAMHIBQVQPM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopropylbutan-1-ol is an organic compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclopropylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to form the aminomethyl derivative. Another approach is the reductive amination of cyclopropylcarboxaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Various amines and alcohols.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropylbutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclopropylbutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring may contribute to the compound’s stability and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole

Uniqueness

2-(Aminomethyl)-1-cyclopropylbutan-1-ol is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties compared to other aminomethyl compounds

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopropylbutan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-6(5-9)8(10)7-3-4-7/h6-8,10H,2-5,9H2,1H3

InChI Key

OLAPAMHIBQVQPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1CC1)O

Origin of Product

United States

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